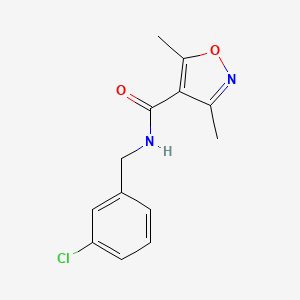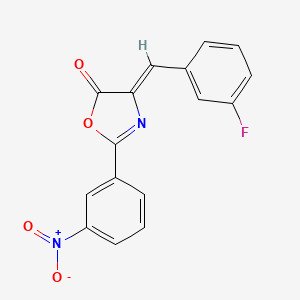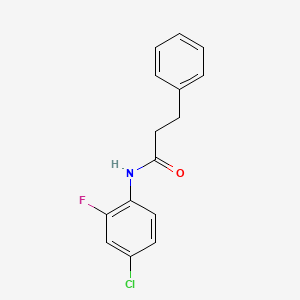
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways that are involved in inflammation, cancer, and viral replication. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the reverse transcriptase activity of HIV-1, which is essential for viral replication.
Biochemical and physiological effects:
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase activity of the virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity towards its target molecules. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have a low toxicity profile and does not exhibit significant side effects. However, one of the limitations of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is complex and requires expertise in synthetic chemistry.
Direcciones Futuras
There are several future directions for the research on 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One of the potential applications of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in the treatment of various cancers, including breast cancer and lung cancer. Further studies are needed to elucidate the mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to optimize its pharmacological properties. Additionally, the use of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 3,5-dichloro-4-isopropoxybenzaldehyde and 1,3-dihydroindol-2-one in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the product is obtained after purification by column chromatography. The yield of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent.
Aplicaciones Científicas De Investigación
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have anti-viral activity against HIV-1 and herpes simplex virus type 1 (HSV-1).
Propiedades
IUPAC Name |
(3Z)-3-[(3,5-dichloro-4-propan-2-yloxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-10(2)23-17-14(19)8-11(9-15(17)20)7-13-12-5-3-4-6-16(12)21-18(13)22/h3-10H,1-2H3,(H,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHSPDYYIXPKER-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dichloro-4-isopropoxyphenyl)methylene]-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)


![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)



![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)